(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
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Overview
Description
Introduction (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a chiral compound involved in various synthetic and chemical applications. This compound is relevant in the synthesis of peptides and other organic molecules, particularly in the pharmaceutical and biochemical fields.
Synthesis Analysis The synthesis involves highly stereoselective processes, with one method detailing the creation of a suitably protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides (Thaisrivongs et al., 1987). Another method includes reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones for chain elongations and modifications (Noda & Seebach, 1987).
Molecular Structure Analysis The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid involves a tert-butoxycarbonyl (Boc) group attached to an amino group, which is a common protective group in peptide synthesis. The structure is characterized by its chiral center, making it an important compound in asymmetric synthesis (Linder et al., 2003).
Chemical Reactions and Properties This compound participates in various chemical reactions, particularly in the synthesis of peptides and as an intermediate in organic syntheses. Its reactivity often centers around the tert-butoxycarbonyl protected amino group, enabling selective reactions in complex molecular environments (Bakonyi et al., 2013).
Physical Properties Analysis The physical properties such as solubility, melting point, and boiling point of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid would typically depend on its molecular structure. However, specific data on these properties should be derived from material safety data sheets (MSDS) and laboratory measurements, as academic sources often focus more on its chemical applications than its physical characteristics.
Chemical Properties Analysis The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents, are crucial for its application in synthesis. The Boc group provides steric bulk and protects the amino acid during reactions, making it a staple in peptide synthesis methodologies (Diemert et al., 1998).
Scientific Research Applications
Renin Inhibitors and Peptide Analogues
The compound has been applied in the design of renin inhibitory peptides, specifically as a suitably protected carboxylic acid useful as an intermediate. It is involved in the synthesis of angiotensinogen analogues that act as potent inhibitors of human plasma renin, indicating its critical role in developing treatments for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).
Cytoprotective and Antioxidant Properties
Research into lipoic acid analogs, which share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, highlights its potential in enhancing pharmacological activity, particularly through SAR studies using cardiac ischemia-reperfusion models. These findings underscore the compound's relevance in developing antioxidants and cytoprotective agents (Kates et al., 2014).
Precursors in Synthetic Organic Chemistry
The compound has been identified as a precursor in the synthesis of trans-4-methylproline, indicating its utility in preparing amino acid derivatives crucial for peptide synthesis and drug development (Nevalainen & Koskinen, 2001).
Enantiomerically Pure β-Hydroxy-Acid Derivatives
Further research demonstrates its application in obtaining enantiomerically pure β-hydroxy-acid derivatives through hydrolytic cleavages, highlighting its versatility in synthesizing stereochemically complex molecules for medicinal chemistry (Noda & Seebach, 1987).
Safety and Hazards
“®-3-((tert-Butoxycarbonyl)amino)pentanoic acid” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial activities .
Mode of Action
The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism of action could be widely applied in the organic syntheses of particular enantiomers .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit better antibacterial activities against certain bacterial strains .
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHFHWEJSMOJW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
183990-60-5 |
Source
|
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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